cis-1,4-Dichloro-2-butene

Stereoselective Synthesis Cyclization Bis-alkylation

cis-1,4-Dichloro-2-butene (CAS 1476-11-5) is a specific stereoisomer of 1,4-dichloro-2-butene, an organochlorine compound with the formula ClCH₂CH=CHCH₂Cl. It is a versatile intermediate in organic synthesis and industrial chemical manufacturing, utilized in the production of chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 1476-11-5
Cat. No. B023561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,4-Dichloro-2-butene
CAS1476-11-5
Synonyms(2Z)-1,4-Dichloro-2-butene;  (Z)-1,4-Dichlorobutene;  1,4-Dichloro-cis-2-butene;  cis-1,2-Bis(chloromethyl)ethene;  cis-1,4-Dichloro-2-butene; 
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESC(C=CCCl)Cl
InChIInChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1-
InChIKeyFQDIANVAWVHZIR-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in alcohol, ether, acetone, benzene
In water , 580 mg/l @ 25 °C
Miscible with benzene, alc, carbon tetrachloride;  immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,4-Dichloro-2-butene (CAS 1476-11-5) Industrial and Research Applications


cis-1,4-Dichloro-2-butene (CAS 1476-11-5) is a specific stereoisomer of 1,4-dichloro-2-butene, an organochlorine compound with the formula ClCH₂CH=CHCH₂Cl [1]. It is a versatile intermediate in organic synthesis and industrial chemical manufacturing, utilized in the production of chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran [1]. The compound is also a key precursor for synthesizing functionalized cyclopent-2-enones and trans-1-chloro-1,3-butadiene . Its unique 'cis' or 'Z' configuration, where the chlorine atoms are on the same side of the double bond, dictates its distinct chemical behavior and physical properties compared to its trans-isomer (CAS 110-57-6) and isomeric mixtures (CAS 764-41-0) .

Why cis-1,4-Dichloro-2-butene (CAS 1476-11-5) Cannot Be Substituted by Isomeric Mixtures or the trans-Isomer


Procuring a generic mixture of 1,4-dichloro-2-butene isomers (e.g., CAS 764-41-0) or the trans-isomer (CAS 110-57-6) in place of high-purity cis-1,4-dichloro-2-butene will lead to divergent and often undesirable synthetic and material outcomes. The stereochemistry of the double bond is not a passive feature; it actively directs reaction pathways and influences the properties of downstream products. As demonstrated in the evidence below, the cis-configuration is essential for specific cyclization reactions, leads to polymers with a distinct and valuable combination of thermal and mechanical properties, and even exhibits different atmospheric reactivity . Substitution with a mixture or the wrong isomer introduces chemical noise, lowers yield of the target molecule, and can result in a final product with compromised performance characteristics, thereby invalidating process validation and product specifications [1].

cis-1,4-Dichloro-2-butene (CAS 1476-11-5): Quantitative Differentiation vs. Comparators


Stereospecific Synthesis of Cyclopentene vs. 1,4-Cycloheptadiene

The stereochemistry of the 1,4-dichloro-2-butene dictates the final ring size in a bis-alkylation reaction. Using cis-1,4-dichloro-2-butene with a dilithiated allyl phenyl sulfone yields a cyclopentene derivative. In contrast, the trans-isomer under identical conditions forms a divinylcyclopropane, which subsequently rearranges to a 1,4-cycloheptadiene system [1].

Stereoselective Synthesis Cyclization Bis-alkylation

Polymer Thermal and Mechanical Properties: cis-Derived Polyether vs. trans-Derived Polyether

The cationic ring-opening polymerization of cis-1,4-dichloro-2,3-epoxybutane (derived from cis-1,4-dichloro-2-butene) produces a crystalline, racemic diisotactic polyether with a specific and valuable property profile [1]. This profile is distinct from the polymer derived from the trans-isomer, establishing the cis-isomer as the necessary precursor for this class of high-performance materials [2].

Polymer Science Cationic Polymerization Material Properties

Atmospheric Reactivity: OH Radical Rate Constant

The atmospheric reactivity with hydroxyl (OH) radicals, a primary removal mechanism for volatile organic compounds, differs between the isomers. The cis-isomer is less reactive than its trans counterpart, indicating a longer atmospheric half-life .

Environmental Fate Atmospheric Chemistry Reaction Kinetics

Physical Property Differentiation: Boiling Point and Density

The cis- and trans-isomers of 1,4-dichloro-2-butene possess distinct physical properties, which are fundamental to their separation and handling. The cis-isomer exhibits a higher boiling point at atmospheric pressure and a slightly higher density compared to the trans-isomer [1].

Separation Science Process Engineering Physical Chemistry

cis-1,4-Dichloro-2-butene (CAS 1476-11-5): Recommended Application Scenarios Based on Quantitative Differentiation


Stereocontrolled Synthesis of Cyclopentene Derivatives

Use cis-1,4-dichloro-2-butene as the exclusive starting material in bis-alkylation or cyclization reactions where a cyclopentene scaffold is the synthetic target. Substitution with the trans-isomer or a mixture will divert the reaction pathway to form a different ring system (e.g., 1,4-cycloheptadiene) as demonstrated by Houston and Koreeda [1].

Production of High-Performance Polyethers with Defined Crystallinity and Thermal Stability

Employ high-purity cis-1,4-dichloro-2-butene as the precursor for cis-1,4-dichloro-2,3-epoxybutane to manufacture a specific class of polyethers. The resulting crystalline, racemic diisotactic polymer exhibits a high melting point (235°C) and glass transition temperature (95°C), properties that are unique to the cis-derived material and essential for applications requiring heat and flame resistance [2][3].

Chemical Manufacturing Requiring Precise Environmental Fate Modeling

In processes where volatile emissions are a concern, the distinct atmospheric reactivity of cis-1,4-dichloro-2-butene (OH rate constant of 33.2865 E-12 cm³/molecule-sec) must be considered separately from the more reactive trans-isomer . Using a defined isomer allows for accurate environmental impact assessment and process optimization to meet specific regulatory or sustainability targets.

Process Development and Quality Control for Isomer Separation

Leverage the well-defined physical property differences, particularly the boiling point (152-155°C at 760 mmHg) and density (1.188 g/mL at 25°C), to design and validate industrial separation processes, such as fractional distillation, for isolating high-purity cis-1,4-dichloro-2-butene from isomeric mixtures [4].

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